molecular formula C14H12ClNO B14316495 Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide CAS No. 105609-11-8

Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide

Cat. No.: B14316495
CAS No.: 105609-11-8
M. Wt: 245.70 g/mol
InChI Key: GQUNLVQAVUMCOB-UHFFFAOYSA-N
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Description

Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide is an organic compound that belongs to the class of amine oxides This compound is characterized by the presence of a benzenamine structure with a 2-chlorophenyl group and a 4-methyl group attached to the nitrogen atom, which is further oxidized to form an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide typically involves the oxidation of the corresponding amine. One common method is the oxidation of the tertiary amine using hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH). The reaction proceeds as follows:

  • Oxidation with Hydrogen Peroxide

    • Reactants: Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, hydrogen peroxide.
    • Conditions: The reaction is carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
    • Products: this compound.
  • Oxidation with Peroxycarboxylic Acids

    • Reactants: Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, peroxycarboxylic acid.
    • Conditions: The reaction is typically conducted in an organic solvent at room temperature.
    • Products: this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The choice of oxidizing agent and solvent can be adjusted to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form more complex structures.

    Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peroxycarboxylic acids.

    Reduction: Metal hydrides (e.g., sodium borohydride), catalytic hydrogenation.

    Substitution: Halogens, nitro groups, and other electrophiles or nucleophiles.

Major Products Formed

    Oxidation: Higher oxidation state compounds.

    Reduction: Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide involves its interaction with molecular targets through its N-oxide functional group. The compound can act as an oxidizing agent, transferring oxygen to other molecules. This property is exploited in various chemical reactions and potential biological activities. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide can be compared with other similar compounds such as:

    Benzenamine, N-[(2-methoxyphenyl)methylene]-: Similar structure but with a methoxy group instead of a chloro group.

    Benzenamine, 4-chloro-N-methyl-: Lacks the N-oxide functional group.

    Benzenamine, N-(phenylmethylene)-: Lacks the chloro and methyl groups.

Uniqueness

The presence of the N-oxide functional group and the specific substitution pattern (2-chlorophenyl and 4-methyl) make this compound unique

Properties

CAS No.

105609-11-8

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(4-methylphenyl)methanimine oxide

InChI

InChI=1S/C14H12ClNO/c1-11-6-8-13(9-7-11)16(17)10-12-4-2-3-5-14(12)15/h2-10H,1H3

InChI Key

GQUNLVQAVUMCOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[N+](=CC2=CC=CC=C2Cl)[O-]

Origin of Product

United States

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